![molecular formula C25H25NO5S B280914 Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as EIMAF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EIMAF is a naphthofuran-based compound that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in inflammation and tumor growth. Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In animal studies, Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to reduce inflammation in models of arthritis and to inhibit tumor growth in models of cancer. Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments include its high purity, stability, and well-defined chemical structure. However, the limitations of using Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of new drugs based on Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate for the treatment of inflammatory diseases and cancer. Another area of interest is the use of Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the synthesis of new materials based on Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate could lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves the reaction of 5-amino-2-methyl-1-naphthol with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with ethyl 3-bromobenzoate. The final compound is obtained by the deprotection of the sulfonyl group using sodium methoxide in methanol. This synthetic method has been optimized to produce high yields of Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate with good purity.
Applications De Recherche Scientifique
Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In material science, Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Formule moléculaire |
C25H25NO5S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
ethyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H25NO5S/c1-5-30-25(27)23-16(4)31-24-20-9-7-6-8-19(20)22(14-21(23)24)26-32(28,29)18-12-10-17(11-13-18)15(2)3/h6-15,26H,5H2,1-4H3 |
Clé InChI |
HTPLRHFYIIXVRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





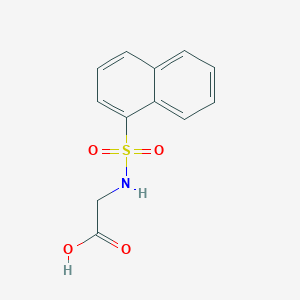
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)
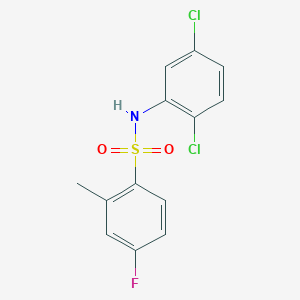
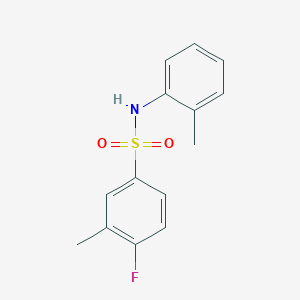
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)
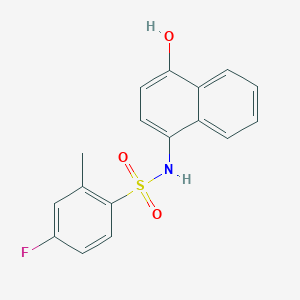
![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)
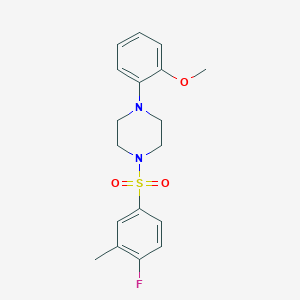

![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)